1H-Pyrazolo[3,4-C]pyridine-4-carboxylic acid
Description
Molecular Architecture and IUPAC Nomenclature
The core structure of 1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid comprises a pyrazole ring fused to a pyridine ring at the 3,4-c positions, with a carboxylic acid substituent at the 4-position of the pyridine moiety. The IUPAC name derives from this fusion pattern: the pyrazole ring is prioritized as the parent heterocycle, with the pyridine ring numbered such that the fusion occurs between pyrazole’s 3-position and pyridine’s 4-position. The molecular formula is $$ \text{C}7\text{H}5\text{N}3\text{O}2 $$, with a molecular weight of 179.14 g/mol.
Key structural features include:
- Pyrazole ring : A five-membered diunsaturated ring with two adjacent nitrogen atoms at positions 1 and 2.
- Pyridine fusion : The pyridine ring shares two adjacent atoms (C3 and C4) with the pyrazole, creating a planar bicyclic system.
- Carboxylic acid group : Positioned at C4 of the pyridine ring, this substituent introduces hydrogen-bonding capacity and acidity ($$ \text{p}K_a \approx 2.5 $$).
The numbering system for the fused rings follows IUPAC guidelines for bicyclic systems, with the pyrazole nitrogen at position 1 designated as $$ \text{N}_1 $$. Substituents on the pyridine ring are assigned positions relative to the fusion point, ensuring unambiguous nomenclature.
Tautomeric Equilibria in Pyrazolo[3,4-C]pyridine Systems
Tautomerism in pyrazolo[3,4-c]pyridines arises from proton migration between the pyrazole and pyridine nitrogens. While the 1H-tautomer dominates in most environments, the 2H-tautomer becomes relevant under specific conditions:
$$
\begin{array}{cc}
\text{1H-Tautomer} & \text{2H-Tautomer} \
\begin{tikzpicture}[baseline=(current bounding box.center)]
\draw (0,0) -- (1,0) -- (1,1) -- (0,1) -- cycle;
\node at (0.5,0.5) {N};
\end{tikzpicture} &
\begin{tikzpicture}[baseline=(current bounding box.center)]
\draw (0,0) -- (1,0) -- (1,1) -- (0,1) -- cycle;
\node at (0.5,0.5) {N};
\end{tikzpicture}
\end{array}
$$
Figure 1: Tautomeric forms of pyrazolo[3,4-c]pyridine. The 1H-tautomer (left) exhibits greater stability due to conjugation between the pyridine nitrogen lone pair and the aromatic system.
Experimental studies on analogous systems (e.g., pyrazolo[3,4-b]pyridines) demonstrate a 37.03 kJ/mol energy difference favoring the 1H-tautomer. For this compound, the electron-withdrawing carboxylic acid group at C4 further stabilizes the 1H-form by reducing electron density at $$ \text{N}_2 $$, thereby suppressing proton transfer to the pyridine nitrogen.
X-ray Crystallographic Analysis of Carboxylic Acid Derivatives
While direct crystallographic data for this compound remains unpublished, studies on its derivatives reveal key structural trends:
| Derivative | Bond Length (Å) N1-C3 | Dihedral Angle (°) | Reference |
|---|---|---|---|
| 1-(4-Fluorophenyl) derivative | 1.342 | 12.5 | |
| Methyl ester analog | 1.351 | 8.2 |
The shorter N1-C3 bond in the fluorophenyl derivative (1.342 Å vs. 1.351 Å in the ester) reflects enhanced conjugation in the presence of electron-withdrawing groups. The nearly planar arrangement (dihedral angle <13°) facilitates π-π stacking in crystalline phases, a property critical for materials science applications.
Comparative Analysis with Related Bicyclic Heterocycles
The electronic and structural features of this compound distinguish it from related bicyclic systems:
1. Pyrazolo[3,4-b]pyridines
- Differ in fusion pattern (pyrazole C3 fused to pyridine C4 vs. C2)
- Exhibit stronger intramolecular hydrogen bonding in carboxylated derivatives
2. Indole-4-carboxylic acids
- Replace pyrazole with pyrrole, reducing nitrogen count
- Show weaker acidity ($$ \text{p}K_a \approx 4.7 $$) due to decreased electron withdrawal
3. Purine-6-carboxylic acids
- Additional imidazole ring increases basicity
- Broader tautomeric possibilities (four vs. two tautomers)
The unique positioning of the carboxylic acid group in this compound enables simultaneous hydrogen bond donation and acceptance, a feature exploited in coordination chemistry and catalyst design.
Properties
IUPAC Name |
1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-8-3-6-4(5)2-9-10-6/h1-3H,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFJKFNEZIXXHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=N1)NN=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The most widely reported method involves the use of Grignard reagents to introduce a carboxylic acid group at the 4-position of the pyrazolo[3,4-c]pyridine core. In a representative procedure, 4-bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine is treated with isopropylmagnesium chloride in tetrahydrofuran (THF) at -20°C to -10°C, followed by carboxylation with CO₂ gas (Figure 1). The reaction proceeds via a magnesium-halogen exchange, generating a nucleophilic intermediate that reacts with CO₂ to form the carboxylate. Acidic workup with HCl yields the free carboxylic acid.
Key parameters influencing yield include:
-
Temperature control : Maintaining temperatures below -10°C during Grignard formation prevents side reactions.
-
CO₂ delivery : Bubbling CO₂ gas until exothermic cessation ensures complete carboxylation.
-
Workup pH : Adjusting to pH 6–7 during HCl addition minimizes decomposition.
This method achieves a 79% yield with 90% purity, demonstrating robustness for scale-up.
Halogenation-Oxidation-Hydrolysis Sequences
Intermediate Halogenation
Alternative routes begin with halogenated pyridine precursors. For example, 2,3-dichloropyridine reacts with hydrazine to form pyridinyl-1H-pyrazole intermediates, which undergo halogenation at the 4-position using reagents such as N-bromosuccinimide (NBS). Subsequent oxidation of the halogenated intermediate with KMnO₄ or HNO₃ introduces a ketone group, which is further oxidized to the carboxylic acid via acidic hydrolysis.
Oxidative Conditions
A critical step involves the oxidation of 4-iodo-1H-pyrazolo[3,4-c]pyridine derivatives. In one protocol, using a mixture of H₂SO₄ and HNO₃ at 80°C for 12 hours converts the iodo group to a carboxylic acid with 65–70% yield. However, over-oxidation risks necessitate careful monitoring of reaction time and temperature.
Esterification-Hydrolysis Pathways
Ethyl Ester Intermediate Synthesis
A two-step approach involves synthesizing the ethyl ester derivative followed by hydrolysis. For instance, 1H-pyrazolo[3,4-c]pyridine-4-carboxylate esters are prepared via nucleophilic substitution using ethyl chloroformate in the presence of NaH. The ester is then hydrolyzed under basic (NaOH) or acidic (HCl) conditions to yield the carboxylic acid.
Hydrolysis Optimization
-
Basic conditions : 6 M NaOH at reflux for 6 hours achieves >85% conversion but may degrade acid-sensitive groups.
-
Acidic conditions : Concentrated HCl at 60°C for 4 hours provides milder hydrolysis, preserving functional groups with 78% yield.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Grignard carboxylation | 79 | 90 | High yield, scalable | Requires cryogenic conditions |
| Halogenation-oxidation | 65–70 | 85 | Uses inexpensive reagents | Risk of over-oxidation |
| Ester hydrolysis | 78 | 88 | Mild conditions, functional group tolerance | Additional ester synthesis step |
Applications and Derivatives
1H-Pyrazolo[3,4-c]pyridine-4-carboxylic acid serves as a precursor for pharmacologically active compounds, including CCR1 antagonists for rheumatoid arthritis. Derivatives such as (2-methanesulfonyl-pyridin-4-ylmethyl)-amide exhibit potent receptor binding, underscoring the importance of efficient synthetic routes .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[3,4-C]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
1H-Pyrazolo[3,4-C]pyridine-4-carboxylic acid is primarily recognized for its potential as a lead compound in drug discovery. Its structural properties allow it to interact with various biological targets, making it valuable in the development of:
- Kinase Inhibitors: The compound has been studied for its ability to inhibit specific kinases, which are critical in various signaling pathways associated with cancer and other diseases. For instance, recent studies have shown that derivatives of this compound exhibit potent anti-tumor activity in mouse models, indicating their potential as anti-cancer agents .
- Antimicrobial Agents: Research indicates that pyrazolo[3,4-C]pyridine derivatives possess antibacterial properties. Several synthesized compounds have demonstrated effectiveness against various bacterial strains, highlighting their potential for therapeutic applications in treating infections .
Biological Research
The compound is under investigation for its biological activities beyond antimicrobial effects:
- Anti-inflammatory Properties: Some derivatives have shown promise in reducing inflammation, which is crucial for developing treatments for inflammatory diseases .
- Antiviral Activity: Certain pyrazolo[3,4-C]pyridine compounds have been identified as effective against viral infections, including their role as inhibitors of HIV reverse transcriptase .
Chemical Synthesis
In the realm of organic chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form carboxylic acids or ketones using oxidizing agents. |
| Reduction | Reduction reactions yield alcohols or amines using reducing agents like sodium borohydride. |
| Substitution | Participates in nucleophilic substitutions leading to diverse derivatives. |
These reactions facilitate the creation of novel compounds that may exhibit enhanced biological activities or novel properties suitable for industrial applications.
Industrial Applications
The compound is also utilized in the development of advanced materials such as:
- Organic Semiconductors: Due to its electronic properties, it can be incorporated into materials used in electronic devices.
- Dyes and Pigments: Its unique structure allows it to be used in creating vibrant dyes for textiles and other materials.
Case Study 1: Anti-Tumor Efficacy
A recent study evaluated the anti-tumor efficacy of new derivatives of this compound on breast cancer models. The results indicated significant tumor growth inhibition without systemic toxicity, suggesting these compounds could lead to effective cancer therapies with minimal side effects .
Case Study 2: Antibacterial Screening
In another study focused on synthesizing 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, researchers reported several compounds exhibiting strong antibacterial activity against common pathogens. These findings underscore the potential of pyrazolo[3,4-C]pyridine derivatives as viable alternatives to traditional antibiotics .
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-C]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors. The pyrazole and pyridine rings can form hydrogen bonds and π-π interactions with the active sites of target proteins, thereby modulating their activity. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural properties of 1H-pyrazolo[3,4-C]pyridine-4-carboxylic acid derivatives are critically influenced by ring fusion positions and substituent modifications. Below is a comparative analysis with analogous compounds:
Table 1: Comparative Analysis of Pyrazolo-Pyridine Derivatives
Biological Activity
Overview
1H-Pyrazolo[3,4-C]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound is characterized by the fusion of a pyrazole ring with a pyridine ring, which contributes to its unique properties and potential applications.
This compound can be synthesized through various methods, including cyclization reactions involving substituted pyridines and hydrazines. The synthesis often requires strong acids or bases to facilitate the formation of the pyrazole ring. The compound serves as a building block for more complex heterocyclic compounds, making it valuable in both academic research and industrial applications .
Biological Activities
The biological activities of this compound have been extensively studied, revealing its potential in several therapeutic areas:
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It functions as a kinase inhibitor, disrupting various signaling pathways that lead to cancer cell proliferation and survival. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cells by inhibiting critical kinases involved in cell cycle regulation .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has shown promise in reducing inflammation in various models, suggesting its potential utility in treating inflammatory diseases .
3. Enzyme Inhibition
As an enzyme inhibitor, this compound interacts with specific molecular targets. Its binding to enzyme active sites prevents phosphorylation activities, which are crucial for many biological processes .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies of this compound have provided insights into how modifications can enhance its biological activity. For example, variations in substituents on the pyrazolo-pyridine ring significantly affect its potency as a kinase inhibitor and agonist for peroxisome proliferator-activated receptors (PPARs) .
| Substituent | Biological Activity | Notes |
|---|---|---|
| Alkyl groups | Increased anticancer activity | Enhances binding affinity |
| Aromatic rings | Modulates anti-inflammatory effects | Alters pharmacokinetics |
| Halogens | Potent enzyme inhibition | Improves selectivity |
Case Studies
Several studies have highlighted the efficacy of this compound derivatives:
- Study on Cancer Cell Lines : A derivative was tested against various human cancer cell lines and demonstrated IC50 values in the low micromolar range (0.75–4.15 μM), indicating potent antiproliferative effects without affecting normal cells .
- Inflammation Model : In a rat model of adjuvant arthritis, compounds derived from this compound exhibited significant reductions in inflammatory markers compared to control treatments .
The mechanism by which this compound exerts its biological effects involves several pathways:
Q & A
Q. What are the recommended synthetic routes for 1H-pyrazolo[3,4-C]pyridine-4-carboxylic acid and its derivatives?
The synthesis typically involves multi-step reactions. For example:
- Multi-component reactions : Coupling 3-(4-ethylphenyl)-1H-pyrazol-5-amine with 2-oxopropanoic acid and methyl-4-formylbenzoate yields the core structure .
- Suzuki coupling : To introduce aryl groups (e.g., 4-hydroxyphenyl), use palladium catalysts with boronic acids. Yields up to 62% have been reported with purification via flash chromatography .
- Ester hydrolysis : Base-catalyzed hydrolysis of methyl/ethyl esters (e.g., compound 42-Ethyl ester) generates the carboxylic acid derivative .
Q. How can the purity and structural integrity of this compound be validated?
- Purity : Use HPLC with UV detection (≥95% purity as per Enamine library standards) .
- Structural confirmation :
Advanced Research Questions
Q. What methodologies are used to study its inhibitory activity against enzymes like BasE?
- Fluorescence polarization displacement assays : Measure binding affinity (e.g., KD = 78 nM for BasE inhibition) .
- Structural domains for SAR : Divide the molecule into four regions (e.g., pyridylmethyl, phenyl, pyrazolo-pyridine core, carboxylic acid) to systematically modify substituents and assess activity .
- Crystallography : Co-crystallize with target enzymes to identify binding interactions (no structural data yet reported; proposed as a next step) .
Q. How can isotopic labeling (e.g., carbon-13) be incorporated for pharmacokinetic studies?
Q. What strategies improve solubility and pharmacokinetic (PK) parameters?
Q. How are functionalization strategies (e.g., halogenation) applied to modify the core structure?
- Bromination/Iodination : Introduce halogens at the pyridine ring using electrophilic reagents (e.g., NBS or iodine monochloride) to enable cross-coupling reactions .
- Nitration : Treat with fuming HNO/HSO to add nitro groups, followed by reduction to amines for further derivatization .
Data Analysis and Contradictions
Q. How should discrepancies in reported inhibitory activities be addressed?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
